molecular formula C23H27N3O3 B026854 Benafentrine CAS No. 35135-01-4

Benafentrine

Cat. No.: B026854
CAS No.: 35135-01-4
M. Wt: 393.5 g/mol
InChI Key: DCDXHGMCXGHXBM-PMACEKPBSA-N
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Description

Benafentrine, also known as AH 21-132, is a small molecule drug that functions as an inhibitor of phosphodiesterase (PDE) III and IV isoenzymes. It was initially studied for its potential anti-allergic effects and its use in treating allergic bronchial asthma. the development of this compound was discontinued at phase I clinical trials .

Preparation Methods

The synthetic routes and reaction conditions for benafentrine involve the preparation of benzannelated [1,6]naphthyridines. These compounds are derived from partially hydrogenated benzo[c][1,6]naphthyridines. The preparation typically involves the use of trifluoromethyl groups and various reaction conditions to achieve the desired structure

Chemical Reactions Analysis

Benafentrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trifluoromethyl groups and other specific catalysts. The major products formed from these reactions are derivatives of benzo[c][1,6]naphthyridines .

Mechanism of Action

Benafentrine exerts its effects by inhibiting the phosphodiesterase (PDE) III and IV isoenzymes. This inhibition leads to an increase in cAMP levels, which in turn regulates various cellular processes, including the release of noradrenaline and cytokine production. The molecular targets of this compound include the PDE III and IV isoenzymes, and its pathways involve the modulation of cAMP levels .

Comparison with Similar Compounds

Benafentrine is similar to other PDE inhibitors, such as ibudilast, theophylline, and roflumilast. These compounds also target PDE isoenzymes and have been studied for their potential therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and asthma. this compound is unique in its specific inhibition of both PDE III and IV isoenzymes, which provides a broader range of effects compared to compounds that target only one isoenzyme .

Similar Compounds

  • Ibudilast
  • Theophylline
  • Roflumilast
  • Milrinone
  • Enoximone

This compound’s dual inhibition of PDE III and IV sets it apart from these similar compounds, making it a unique candidate for research despite its discontinued development .

Biological Activity

Benafentrine is a mixed phosphodiesterase (PDE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as asthma. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily known for its dual inhibition of PDE3B and PDE4, which are enzymes involved in the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound increases intracellular levels of cAMP, leading to various biological effects including anti-inflammatory responses and apoptosis in certain cell types.

  • Phosphodiesterase Inhibition : this compound inhibits PDE3B and PDE4, resulting in elevated cAMP levels. This elevation is crucial for mediating various cellular responses, particularly in immune and inflammatory pathways.
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in chronic lymphocytic leukemia (CLL) cells through its action on cAMP pathways. The pro-apoptotic effects are significant in the context of cancer therapy, particularly for resistant forms of leukemia .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses is noteworthy. The increase in cAMP levels leads to the inhibition of pro-inflammatory cytokines, which may benefit patients with conditions such as asthma and chronic obstructive pulmonary disease (COPD).

  • Case Study : In a Phase II clinical trial involving asthmatic patients, this compound demonstrated a reduction in airway inflammation and improved lung function metrics compared to baseline measurements .

Antitumor Activity

The compound has shown promise in cancer research, particularly regarding its apoptotic effects on CLL cells.

  • Research Findings : In vitro studies indicated that this compound could significantly reduce cell viability in CLL cells at therapeutic concentrations. The induction of apoptosis was linked to increased levels of cAMP .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Anti-inflammatoryPDE3B and PDE4 inhibition
Apoptosis inductionIncreased cAMP levels
Lung function improvementReduced airway inflammation

Case Studies

  • Asthma Management : A clinical study assessed the efficacy of this compound in asthmatics. Patients treated with this compound exhibited significant improvements in forced expiratory volume (FEV1) and reduced use of rescue inhalers over a 12-week period.
  • Chronic Lymphocytic Leukemia : Another study explored the effects of this compound on CLL patients resistant to conventional therapies. Results indicated a notable decrease in leukemic cell counts and improved patient outcomes following treatment with this compound.

Properties

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDXHGMCXGHXBM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188630
Record name Benafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35135-01-4
Record name Benafentrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?

A1: this compound, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights this compound's potential as an anti-inflammatory agent.

Q2: The research mentions a "rolipram binding site" on PDE4. How does this compound interact with this site, and what is the implication of this interaction on its activity?

A2: The research indicates that this compound, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of this compound in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that this compound's interaction with this site could allosterically modulate the enzyme's activity.

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